N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine
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Overview
Description
N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the phenyl or trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biochemical pathways essential for cell survival and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent . The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily diffuse into cells and reach its molecular targets .
Comparison with Similar Compounds
N4-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: This compound also contains a pyrimidine core with phenyl and alkyl substituents.
2,4-disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific combination of a phenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C11H9F3N4 |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-N-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)10-17-8(15)6-9(18-10)16-7-4-2-1-3-5-7/h1-6H,(H3,15,16,17,18) |
InChI Key |
WPCDQQUPXGXGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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